molecular formula C32H29F3N4O4S2 B1673697 L-161982 CAS No. 147776-06-5

L-161982

Número de catálogo: B1673697
Número CAS: 147776-06-5
Peso molecular: 654.7 g/mol
Clave InChI: MMDNKTXNUZFVKD-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

L-161,982 es un compuesto orgánico sintético conocido por su función como antagonista selectivo del subtipo 4 del receptor de prostaglandina E2 (EP4). Este compuesto ha sido ampliamente estudiado por sus posibles aplicaciones terapéuticas, particularmente en los campos de la investigación de la inflamación y el cáncer .

Métodos De Preparación

La síntesis de L-161,982 implica varios pasos, comenzando con la preparación de la estructura central del triazol. La ruta sintética típicamente incluye los siguientes pasos:

Análisis De Reacciones Químicas

L-161,982 experimenta varios tipos de reacciones químicas, que incluyen:

Los reactivos y condiciones comunes utilizados en estas reacciones incluyen agentes oxidantes como permanganato de potasio, agentes reductores como hidruro de litio y aluminio, y condiciones de hidrólisis ácidas o básicas. Los principales productos formados a partir de estas reacciones dependen de las condiciones de reacción específicas y los reactivos utilizados.

Aplicaciones Científicas De Investigación

Inhibition of Tumor Growth

L-161982 has demonstrated significant efficacy in inhibiting the proliferation of cancer cells in various studies:

  • Colon Cancer : Research indicates that this compound effectively blocks PGE2-induced cell proliferation in HCA-7 colon cancer cells. When treated with this compound, these cells showed a marked decrease in proliferation compared to controls treated with PGE2 alone .
  • Oral Squamous Cell Carcinoma : In studies involving Tca8113 cells, this compound not only inhibited cell proliferation but also induced apoptosis and cell cycle arrest at the S phase. This was associated with the upregulation of pro-apoptotic proteins such as Bax and p21, while downregulating anti-apoptotic proteins like Bcl-2 .
Cancer Type Effect of this compound Mechanism
Colon Cancer (HCA-7)Inhibition of cell proliferationBlockade of PGE2-induced ERK phosphorylation
Oral Squamous Cell CarcinomaInduction of apoptosis and cell cycle arrestUpregulation of Bax and p21; downregulation of Bcl-2

Enhancement of Chemotherapy Efficacy

This compound has been shown to enhance the effectiveness of chemotherapeutic agents. For instance, its use in combination with oxaliplatin resulted in reduced expression of colonic stem cell markers and inhibited tumor sphere formation, suggesting a potential role in overcoming drug resistance .

Modulation of Neuronal Activity

Recent studies have explored the effects of this compound on neuronal activity:

  • Inhibition of Neuronal Excitability : In experiments involving rat locus coeruleus neurons, this compound was found to inhibit neuronal excitability induced by PGE2. This suggests a potential application in conditions characterized by excessive neuronal activity or excitotoxicity .

Potential Role in Neuroprotective Strategies

Given its ability to modulate signaling pathways involved in inflammation and cell survival, this compound may have implications for neuroprotective strategies against neurodegenerative diseases.

Neurobiological Effect Outcome with this compound Implications
Neuronal ExcitabilityInhibition of excitability induced by PGE2Potential treatment for excitotoxicity conditions

Case Study 1: Colon Cancer Treatment

A study evaluated the effects of this compound on HCA-7 cells treated with PGE2. The results indicated that pretreatment with this compound significantly reduced cell proliferation and ERK phosphorylation levels, confirming its role as an effective EP4 antagonist in colon cancer therapy .

Case Study 2: Oral Squamous Cell Carcinoma

In another investigation, Tca8113 cells were treated with this compound to assess its effects on apoptosis and cell cycle regulation. The findings revealed that this compound not only inhibited PGE2-mediated cell growth but also promoted apoptotic pathways, indicating its potential as a therapeutic agent for oral cancers .

Mecanismo De Acción

L-161,982 ejerce sus efectos principalmente antagonizando el receptor EP4, que está involucrado en varios procesos fisiológicos, incluida la inflamación y el metabolismo óseo. El compuesto bloquea la unión de la prostaglandina E2 al receptor EP4, inhibiendo así las vías de señalización posteriores, como la fosforilación de la cinasa regulada por señales extracelulares (ERK) .

Curiosamente, L-161,982 también exhibe actividad antimicrobiana a través de un mecanismo independiente de la inhibición del receptor EP4. Inhibe la cadena de transporte de electrones en las bacterias, lo que lleva a una reducción de la producción de ATP y efectos antimicrobianos .

Comparación Con Compuestos Similares

L-161,982 es único en su doble función como antagonista del receptor EP4 y agente antimicrobiano. Compuestos similares incluyen:

En comparación con estos compuestos, L-161,982 destaca por sus propiedades antimicrobianas adicionales, lo que lo convierte en una herramienta versátil tanto en la investigación de la inflamación como de las infecciones.

Actividad Biológica

L-161982 is a selective antagonist of the prostaglandin E2 (PGE2) receptor subtype EP4, which has garnered attention for its diverse biological activities, particularly in cancer treatment and antimicrobial applications. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, effects on various cell types, and relevant research findings.

This compound exerts its biological effects primarily through the inhibition of the EP4 receptor, which plays a significant role in various signaling pathways associated with cell proliferation and apoptosis. Key findings regarding its mechanisms include:

  • Antimicrobial Activity : this compound demonstrates potent antimicrobial effects against methicillin-resistant Staphylococcus aureus (MRSA) by inhibiting the electron transport chain (ETC). This results in reduced ATP production and hemolytic activity, contributing to its growth-inhibitory effects on both methicillin-sensitive and resistant strains of S. aureus .
  • Cancer Cell Proliferation : In studies involving human colon cancer cells (HCA-7), this compound effectively blocked PGE2-induced cell proliferation by preventing ERK phosphorylation. This inhibition suggests that this compound can mitigate the proliferative effects of PGE2, which is implicated in colorectal tumorigenesis .
  • Induction of Apoptosis : Research has indicated that this compound can induce apoptosis in oral squamous carcinoma cells (Tca8113) by upregulating pro-apoptotic proteins (Bax) while downregulating anti-apoptotic proteins (Bcl-2). This mechanism highlights its potential as a therapeutic agent in cancer treatment .

Research Findings

The following table summarizes key findings from various studies on the biological activity of this compound:

Study Cell Type Effect Observed Mechanism
S. aureusAntimicrobial activityInhibition of ETC
Tca8113Induces apoptosisUpregulation of Bax, downregulation of Bcl-2
HCA-7Blocks PGE2-induced proliferationInhibition of ERK phosphorylation
OXR cellsEnhances oxaliplatin-induced apoptosisIncreased ROS accumulation
HCA-7Decreased cell proliferationBlockade of ERK activation

Case Studies

  • Antimicrobial Efficacy Against MRSA :
    A study demonstrated that this compound significantly reduced microbial burden in models of S. aureus infections. The compound's ability to inhibit the ETC was pivotal, leading to decreased ATP levels and altered colony morphology, indicating its potential use in treating resistant bacterial infections .
  • Cancer Therapeutics :
    In oral squamous carcinoma cells, this compound was shown to block PGE2-induced proliferation effectively. The study revealed that this blockade was associated with alterations in cell cycle regulatory proteins, making it a candidate for further exploration in cancer therapy . Additionally, its ability to enhance the cytotoxic effects of oxaliplatin in colorectal cancer cells underscores its potential as an adjunct therapy .

Propiedades

IUPAC Name

N-[2-[4-[[3-butyl-5-oxo-1-[2-(trifluoromethyl)phenyl]-1,2,4-triazol-4-yl]methyl]phenyl]phenyl]sulfonyl-3-methylthiophene-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H29F3N4O4S2/c1-3-4-13-28-36-39(26-11-7-6-10-25(26)32(33,34)35)31(41)38(28)20-22-14-16-23(17-15-22)24-9-5-8-12-27(24)45(42,43)37-30(40)29-21(2)18-19-44-29/h5-12,14-19H,3-4,13,20H2,1-2H3,(H,37,40)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMDNKTXNUZFVKD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=NN(C(=O)N1CC2=CC=C(C=C2)C3=CC=CC=C3S(=O)(=O)NC(=O)C4=C(C=CS4)C)C5=CC=CC=C5C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H29F3N4O4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50433324
Record name L-161,982
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50433324
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

654.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

147776-06-5
Record name N-[[4′-[[3-Butyl-1,5-dihydro-5-oxo-1-[2-(trifluoromethyl)phenyl]-4H-1,2,4-triazol-4-yl]methyl][1,1′-biphenyl]-2-yl]sulfonyl]-3-methyl-2-thiophenecarboxamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=147776-06-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name L-161,982
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50433324
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
L-161982
Reactant of Route 2
L-161982
Reactant of Route 3
Reactant of Route 3
L-161982
Reactant of Route 4
Reactant of Route 4
L-161982
Reactant of Route 5
L-161982
Reactant of Route 6
Reactant of Route 6
L-161982

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.